molecular formula C14H8F6N2 B14113111 1,2-Bis(4-(trifluoromethyl)phenyl)diazene

1,2-Bis(4-(trifluoromethyl)phenyl)diazene

Cat. No.: B14113111
M. Wt: 318.22 g/mol
InChI Key: CQHZRYVXUANNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-(trifluoromethyl)phenyl)diazene is a symmetrical azobenzene derivative featuring two para-trifluoromethylphenyl groups linked by an azo (-N=N-) bond. Its synthesis, as described in and , involves oxidative dehydrogenation or coupling reactions, yielding a yellow solid with high purity (93% yield) . The trifluoromethyl (-CF₃) substituents impart significant electron-withdrawing effects, influencing its electronic structure, stability, and applications in materials science and catalysis.

Properties

Molecular Formula

C14H8F6N2

Molecular Weight

318.22 g/mol

IUPAC Name

bis[4-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C14H8F6N2/c15-13(16,17)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18,19)20/h1-8H

InChI Key

CQHZRYVXUANNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of 1,2-Bis(4-(Trifluoromethyl)Phenyl)Hydrazine (Precursor)

The hydrazine precursor, 1,2-bis(4-(trifluoromethyl)phenyl)hydrazine, is synthesized via condensation of 4-(trifluoromethyl)aniline derivatives. In a representative procedure:

  • Reactants : 4-(Trifluoromethyl)aniline (2 mmol) is treated with sodium nitrite in acidic aqueous medium to generate the diazonium salt.
  • Coupling : The diazonium salt undergoes reduction using SnCl₂ or Zn/Hg amalgam, yielding the hydrazine derivative.
  • Purification : Crude product is isolated via extraction (dichloromethane/water) and recrystallized from ethanol, achieving >90% purity.

Key Data :

  • Yield : 85–92% (dependent on stoichiometry and reductant choice).
  • 1H NMR (CDCl₃) : δ 7.06–7.41 (m, aromatic protons), 3.58 (br, NH protons).

Iodine-Catalyzed Oxidation to Diazene

The oxidation of 1,2-bis(4-(trifluoromethyl)phenyl)hydrazine to the target diazene follows a robust iodine-catalyzed protocol:

Reaction Conditions
  • Catalyst : Molecular iodine (2 mol%).
  • Solvent : Anhydrous dichloromethane (5 mL per mmol substrate).
  • Atmosphere : Dry air (1 atm) to prevent moisture interference.
  • Temperature : Room temperature (20–25°C).
  • Duration : 20 minutes under vigorous stirring.
Workup and Isolation

Post-reaction, the solvent is evaporated under reduced pressure. The residue is purified via flash chromatography (hexane:ethyl acetate, 100:1) to remove trace iodine, yielding the diazene as a light orange solid.

Key Data :

  • Yield : 96% (305.5 mg from 320.2 mg hydrazine).
  • 1H NMR (CDCl₃) : δ 8.05 (d, J = 8.4 Hz, 4H), 7.82 (d, J = 8.4 Hz, 4H).
  • 13C NMR : δ 142.1 (azo-C), 129.8–125.6 (aromatic CF₃-substituted carbons).
Mechanistic Insights

Iodine acts as a Lewis acid, facilitating dehydrogenation by abstracting hydrogen from the hydrazine N–H bond. Dry air serves as a terminal oxidant, regenerating iodine and ensuring catalytic turnover.

Alternative Catalytic Methods

Comparative Analysis of Synthetic Approaches

Parameter Iodine Catalysis Transition Metal Catalysis
Catalyst Loading 2 mol% 5 mol% Re₂(CO)₁₀
Temperature Ambient (20–25°C) Elevated (130°C)
Reaction Time 20 minutes 48 hours
Yield 96% 75% (analogous compounds)
Scalability High (simple setup) Moderate (energy-intensive)

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(trifluoromethyl)phenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(4-(trifluoromethyl)phenyl)diazene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(trifluoromethyl)phenyl)diazene involves its interaction with molecular targets through its diazene linkage and trifluoromethyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other macromolecules .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituents Key Structural Features Electronic Effects
1,2-Bis(4-(trifluoromethyl)phenyl)diazene -CF₃ (para) Symmetrical azo core; strong electron withdrawal Enhanced stability; red-shifted absorption
(E)-1,2-Bis(4-chlorophenyl)diazene (2d) -Cl (para) Moderate electron withdrawal Lower thermal stability vs. -CF₃
(Z)-1,2-Bis(4-tert-butylphenyl)diazene 1-Oxide (4f) -C(CH₃)₃ (para); azoxy group Bulky substituents; N-oxide moiety Electron donation; steric hindrance
1,2-Bis(4-ethynylphenyl)diazene (2c) -C≡CH (para) Conjugated ethynyl groups π-Extension; optoelectronic tuning

Key Observations :

  • The -CF₃ groups in the target compound enhance electron withdrawal compared to -Cl or -C≡CH, stabilizing the azo bond against thermal or photolytic degradation .
  • Azoxy derivatives (e.g., 4f) exhibit distinct redox behavior due to the N-oxide moiety, whereas ethynyl-substituted analogues (e.g., 2c) enable π-conjugation for optoelectronic applications .

Key Observations :

  • The target compound is synthesized efficiently (93% yield) under mild oxidative conditions , contrasting with glucose-based methods that prioritize sustainability .
  • Azoxy compounds require specialized reductants (e.g., glucose) or catalysts (e.g., DIPEA), highlighting substituent-dependent reactivity .

Physical and Thermal Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Low in polar solvents
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide 107–108 311 (predicted) Ethanol recrystallization
1,2-Bis(4-iodophenyl)diazene N/A N/A Halogen-dependent

Key Observations :

  • Ethanol recrystallization is a common purification step for azobenzenes, ensuring high crystallinity .

Biological Activity

1,2-Bis(4-(trifluoromethyl)phenyl)diazene is a compound of significant interest due to its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a diazene functional group flanked by two para-trifluoromethyl-substituted phenyl rings. The trifluoromethyl groups enhance the compound's electron-withdrawing properties, which can significantly influence its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing diazonium salts derived from corresponding anilines.
  • Reduction Techniques : Employing reducing agents to convert azo compounds into diazenes.

These methods yield varying degrees of purity and yield, which are crucial for subsequent biological evaluations.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities. Here are some key findings:

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other bis(aryl)diazenes reveals distinct differences in biological activity attributed to their electronic properties. The following table summarizes these comparisons:

Compound NameStructure CharacteristicsUnique Features
1,2-Bis(4-fluorophenyl)diazeneFluorine substituentsLess electron-withdrawing compared to trifluoromethyl
1,2-Bis(4-chlorophenyl)diazeneChlorine substituentsModerate electron-withdrawing effects
1,2-Bis(4-bromophenyl)diazeneBromine substituentsSimilar reactivity but different halogen effects
1,2-Bis(perfluorophenyl)diazeneFully fluorinated phenyl groupsExtremely electron-deficient; unique optical properties

The presence of trifluoromethyl groups in this compound imparts unique electronic characteristics that enhance its stability and reactivity compared to other derivatives.

Case Studies and Research Findings

While direct case studies focusing solely on the biological activity of this compound are sparse, related research provides insights into its potential applications:

  • Fungicidal Studies : Research on novel bis(trifluoromethyl)phenyl-based strobilurins indicates that these compounds possess significant antifungal activities. The synthesized analogues demonstrated efficacy against various fungal strains at concentrations lower than those required for conventional fungicides .
  • Herbicide Development : The exploration of PDS inhibitors has highlighted the importance of structural diversity in enhancing herbicidal activity. Compounds similar to this compound may be explored further for their potential in agricultural applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis(4-(trifluoromethyl)phenyl)diazene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cross-coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling of aryl boronic esters with diazene precursors under inert atmospheres (e.g., nitrogen) at 80–100°C yields 60–75% purity. Critical parameters include catalyst loading (1–2 mol% Pd(PPh₃)₄), solvent choice (THF or DMF), and stoichiometric ratios (1:1.2 aryl boronic ester to diazene precursor) .
  • Data Contradictions : Some studies report lower yields (<50%) due to competing side reactions (e.g., homocoupling). Optimization via ligand screening (e.g., XPhos) and microwave-assisted heating (120°C, 30 min) can improve efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR (δ = -63 to -65 ppm for CF₃ groups) confirms trifluoromethyl substitution .
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with bond lengths of 1.23–1.25 Å for N=N bonds .
  • UV-Vis Spectroscopy : Strong absorbance at 320–350 nm (π→π* transitions) due to extended conjugation .

Q. What safety protocols are critical during handling and storage?

  • Hazard Mitigation :

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (GHS Category 2A/2B) .
  • Store in airtight containers at -20°C under nitrogen to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic effects of CF₃ substituents influence the compound’s reactivity in photochemical applications?

  • Mechanistic Insight : The strong electron-withdrawing nature of CF₃ groups stabilizes the diazene’s LUMO, enhancing its utility as a photosensitizer. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 3.2 eV, correlating with experimental redox potentials (E₁/2 = -1.8 V vs. SCE) .
  • Data Gaps : Conflicting reports on singlet oxygen quantum yield (ΦΔ = 0.4–0.6) suggest solvent-dependent behavior (e.g., higher ΦΔ in DMSO vs. THF) .

Q. What strategies resolve contradictions in reported thermal stability data?

  • Experimental Design :

  • TGA-DSC Analysis : Decomposition onset at 180°C in air vs. 220°C under nitrogen, indicating oxidative instability .
  • Controlled Kinetic Studies : Isothermal gravimetry at 150°C reveals two-stage degradation (activation energy Ea = 95 kJ/mol via Arrhenius plots) .

Q. How can computational modeling predict intermolecular interactions in supramolecular assemblies?

  • Methods :

  • Molecular Dynamics (MD) : Simulate π-stacking distances (3.4–3.6 Å) between aryl rings in chloroform .
  • Docking Studies : Predict binding affinity (ΔG = -8.2 kcal/mol) with cytochrome P450 enzymes for catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.